Si–H Bond Dissociation Energy: PMDS Occupies a Quantitatively Distinct Intermediate Position Between Et₃SiH and TTMSS
The Si–H bond dissociation energy (BDE) of dimethylsilyl(trimethyl)silane (Me₃SiSi(H)Me₂) is experimentally established at 90.3 kcal·mol⁻¹, compared with 95.1 kcal·mol⁻¹ for triethylsilane (Et₃SiH) and 84.0 kcal·mol⁻¹ for tris(trimethylsilyl)silane (TTMSS, (Me₃Si)₃SiH). This places PMDS at a calibrated intermediate reactivity—4.8 kcal·mol⁻¹ more labile than Et₃SiH and 6.3 kcal·mol⁻¹ less labile than TTMSS [1]. For context, the highly toxic tri-n-butyltin hydride (n-Bu₃SnH), the traditional benchmark radical reducing agent, has a Sn–H BDE of approximately 74 kcal·mol⁻¹ [2], making PMDS a substantially milder, less hazardous alternative.
| Evidence Dimension | Si–H Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | 90.3 kcal·mol⁻¹ for Me₃SiSi(H)Me₂ |
| Comparator Or Baseline | Et₃SiH: 95.1 kcal·mol⁻¹; (Me₃Si)₃SiH: 84.0 kcal·mol⁻¹; n-Bu₃SnH: ~74 kcal·mol⁻¹ (Sn–H BDE for reference) |
| Quantified Difference | PMDS Si–H BDE is 4.8 kcal·mol⁻¹ weaker than Et₃SiH and 6.3 kcal·mol⁻¹ stronger than TTMSS |
| Conditions | Literature-consensus BDE values derived from gas-phase and solution-phase thermochemical measurements, as compiled and cited in Organometallics 2002 [1] |
Why This Matters
This quantitatively defined intermediate BDE enables PMDS to perform radical reductions where Et₃SiH is kinetically insufficient and TTMSS is so reactive that it erodes chemoselectivity; procurement should match the silane's BDE to the substrate's activation barrier.
- [1] Kinetic and Product Studies of the Reaction of Triorganosilanes with Dimethyldioxirane. Organometallics 2002, 21, 2099–2106. Si–H BDE values: (Me₃Si)₃SiH 84.0, Me₃SiSi(H)Me₂ 90.3, Et₃SiH 95.1 kcal·mol⁻¹. DOI: 10.1021/om0200095 View Source
- [2] Chatgilialoglu, C. Organosilanes as Radical-Based Reducing Agents. In Free Radicals in Synthesis and Biology; Minisci, F., Ed.; Kluwer: Dordrecht, 1988; pp 115–123. (Cited as empirical reference for Sn–H BDE context.) View Source
